Enhanced Lipophilicity (logP) vs. Non-Fluorinated Thiophene-2-Carboxylic Acid Baseline
The difluoromethoxy substituent significantly elevates lipophilicity relative to the unsubstituted thiophene core. The computed logP of 3-(difluoromethoxy)thiophene-2-carboxylic acid (close structural analog lacking the 5-methoxy group) is 2.31, compared to a measured logP of approximately 1.20 for unsubstituted thiophene-2-carboxylic acid [1][2]. The additional 5-methoxy group on the target compound is expected to contribute a further increment of roughly +0.3 to +0.5 logP units based on fragment-based π-value analysis [3].
(est. target ~2.6–2.8 vs. thiophene‑2‑COOH ~1.2)
| Evidence Dimension | Lipophilicity (logP) |
|---|---|
| Target Compound Data | Computed logP ~2.6–2.8 (estimated based on analog: 3-(difluoromethoxy)thiophene-2-carboxylic acid logP 2.31 + methoxy-group increment) [1][3] |
| Comparator Or Baseline | Thiophene-2-carboxylic acid: measured logP ~1.20 [2] |
| Quantified Difference | ΔlogP ≈ +1.4 to +1.6 log units |
| Conditions | Computed logP (JChem/ACD prediction); fragment-based estimation |
Why This Matters
Higher logP directly correlates with improved membrane passive permeability, which is a critical parameter for intracellular target engagement—procurement of non-fluorinated analogs would yield compounds with substantially reduced cell permeability.
- [1] ChemBase. 3-(Difluoromethoxy)thiophene-2-carboxylic acid – Theoretical calculated properties. ChemBase ID 270879. http://www.chembase.cn/molecule-270879.html (accessed 2025). View Source
- [2] PubChem. Thiophene-2-carboxylic acid – Chemical and Physical Properties. https://pubchem.ncbi.nlm.nih.gov/compound/10261 (accessed 2025). View Source
- [3] Leo, A., Hansch, C., & Elkins, D. (1971). Partition coefficients and their uses. Chemical Reviews, 71(6), 525–616. DOI: 10.1021/cr60274a001. View Source
